

Publish Comparison Guide: Benchmark EC50 Values for TRAP-5 in Human Platelets

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: TRAP-5 amide Trifluoroacetate

Cat. No.: B12044051

[Get Quote](#)

Executive Summary

TRAP-5 (SFLLR-NH₂) is a synthetic pentapeptide agonist that selectively activates Protease-Activated Receptor 1 (PAR-1) on human platelets, mimicking the action of thrombin without proteolytic cleavage. While often used interchangeably in conversation with its hexapeptide counterpart TRAP-6 (SFLLRN), TRAP-5 exhibits distinct pharmacological properties, most notably a lower potency requiring higher concentrations for maximal activation.

This guide benchmarks the EC50 of TRAP-5 against the physiological standard (Thrombin) and its primary alternative (TRAP-6/TFLLR), providing researchers with the data needed to calibrate assays for Light Transmission Aggregometry (LTA) and Flow Cytometry.

Key Benchmarks at a Glance

Agonist	Sequence	Target	Benchmark EC50 (Aggregation)	Potency Rank
Thrombin	N/A (Enzyme)	PAR-1 & PAR-4	0.2 – 0.5 nM	High (Physiological)
TFLLR-NH ₂	TFLLR-NH ₂	PAR-1 (Highly Specific)	1.9 – 2.5 μM	High (Synthetic)
TRAP-6	SFLLRN-NH ₂	PAR-1 (Standard)	0.8 – 5.0 μM	Moderate
TRAP-5	SFLLR-NH ₂	PAR-1 (Truncated)	10 – 50 μM	Low

Part 1: Mechanistic Background

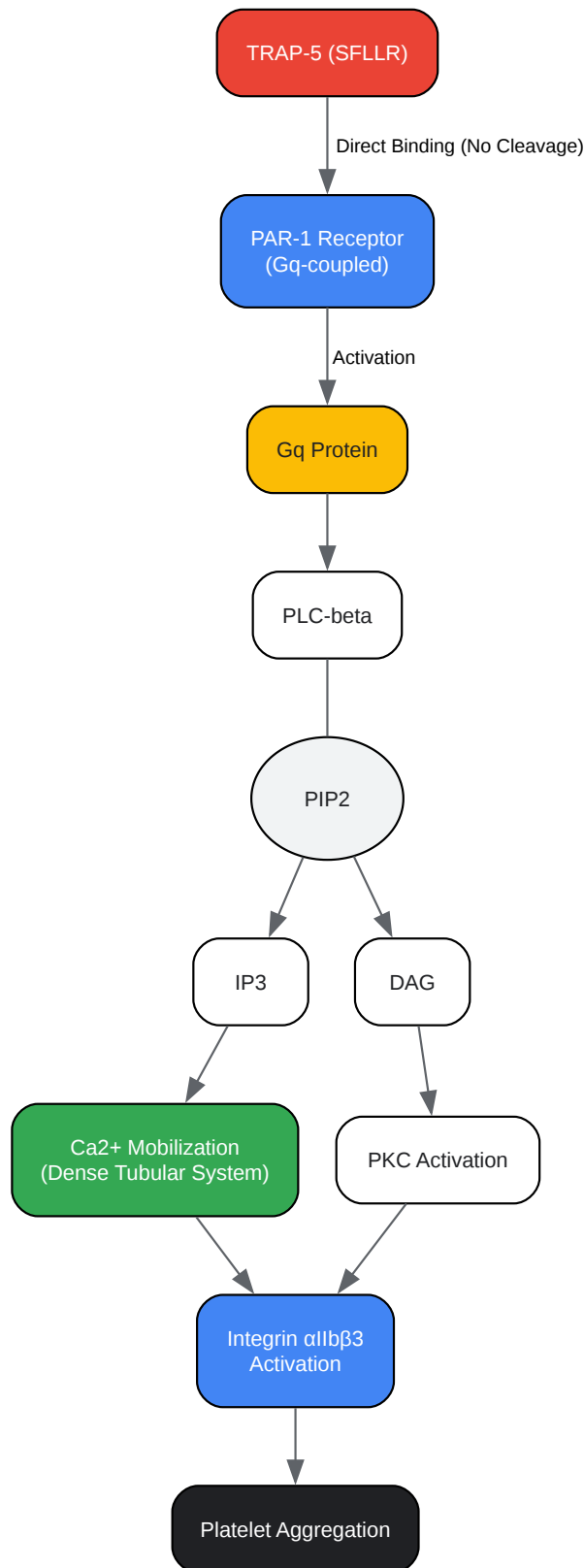
The "Tethered Ligand" Mechanism

Thrombin activates platelets by cleaving the N-terminus of PAR-1, exposing a new N-terminal sequence (SFLLRN...) which acts as a "tethered ligand," binding to the receptor's extracellular loop 2 (ECL2) to trigger G-protein signaling.^{[1][2]}

TRAP-5 (SFLLR) bypasses the enzymatic cleavage step by directly mimicking this tethered ligand. However, because it lacks the sixth residue (Asparagine, N) found in the native sequence, its binding affinity is reduced, necessitating higher molar concentrations to achieve the same conformational change in PAR-1.

Signaling Pathway Visualization

The following diagram illustrates the PAR-1 activation cascade triggered by TRAP-5, leading to platelet shape change and aggregation.



[Click to download full resolution via product page](#)

Caption: TRAP-5 bypasses thrombin cleavage to directly activate PAR-1, triggering Gq-mediated calcium mobilization and integrin activation.[3]

Part 2: Comparative Benchmarking Data

Light Transmission Aggregometry (LTA)

LTA remains the "gold standard" for assessing platelet function. The EC50 values below represent the concentration required to induce 50% of the maximal aggregation response.[4]

Agonist	EC50 Range	Maximal Aggregation Conc. [2][4]	Notes
TRAP-5 (SFLLR)	10 – 50 μ M	~100 μ M	Shows a "lag phase" similar to thrombin but requires significantly higher molarity than TRAP-6.
TRAP-6 (SFLLRN)	0.8 – 4.0 μ M	~20 μ M	The standard peptide agonist. More potent due to the presence of Asparagine (N).
TFLLR-NH ₂	1.9 – 2.5 μ M	~10 μ M	A modified agonist (Thr-Phe...) often cited for higher PAR-1 specificity over PAR-2.
Thrombin	0.2 – 0.5 nM	~1 nM	Physiological enzyme. Potency is orders of magnitude higher than peptides.

Critical Insight: When switching from TRAP-6 to TRAP-5, you must increase the concentration by approximately 10-fold to achieve comparable aggregation kinetics. Using TRAP-5 at TRAP-6 concentrations (e.g., 5 μ M) will likely yield sub-threshold results.

Calcium Mobilization (Flow Cytometry / Fluorometry)

Calcium flux assays are more sensitive than aggregation.

- TRAP-5 EC50: ~15 μM [5]
- TRAP-6 EC50: ~0.8 μM
- Observation: TRAP-5 induces a rapid spike in intracellular Ca^{2+} , but the sustained phase is often weaker compared to Thrombin, which recruits additional signaling via GPIb.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the determination of EC50 for TRAP-5 using LTA. It includes a self-validation step using Thrombin to ensure platelet viability.

Materials

- TRAP-5 (SFLLR-NH₂): Reconstitute to 10 mM stock in sterile distilled water. Aliquot and store at -20°C. Avoid repeated freeze-thaw.
- Positive Control: Thrombin (1 U/mL final).[1]
- Buffer: Tyrode's Buffer (pH 7.4) with 2 mM Ca^{2+} (essential for aggregation).

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Standardized workflow for determining TRAP-5 EC50 in Platelet Rich Plasma (PRP).

Step-by-Step Procedure

- Isolation: Centrifuge citrated whole blood at 200 x g for 10 minutes (no brake) to obtain Platelet Rich Plasma (PRP).

- Normalization: Adjust platelet count to $250 \times 10^3/\mu\text{L}$ using autologous Platelet Poor Plasma (PPP).
- Resting: Allow platelets to rest at room temperature (20-25°C) for 30 minutes. Why? This restores basal calcium levels and prevents pre-activation artifacts.
- Dose-Response Setup: Prepare TRAP-5 working solutions to achieve final concentrations of: 1, 5, 10, 20, 50, and 100 μM .
- Measurement:
 - Add 450 μL PRP to cuvette.
 - Add 50 μL agonist.[6]
 - Record light transmission for 5 minutes.
- Calculation: Plot % Max Aggregation vs. Log[Agonist]. Use non-linear regression (4-parameter logistic) to calculate EC50.

Troubleshooting & Optimization

- Low Response? If 50 μM TRAP-5 yields <50% aggregation, check donor aspirin intake (TRAP-5 is partially dependent on TxA2) or peptide degradation. Verify platelet viability with 1 U/mL Thrombin.
- Peptide Stability: TRAP-5 is susceptible to plasma aminopeptidases. Use fresh aliquots. If studying long-term effects, consider adding an aminopeptidase inhibitor (e.g., Amastatin), though this is rarely needed for standard LTA.

References

- MedChemExpress. Thrombin Receptor Activator for Peptide 5 (TRAP-5) Product Information & Sequence Data.
- Selleck Chemicals. TFLLR-NH2 (PAR-1 Agonist) Potency and EC50 Data.

- National Institutes of Health (NIH) / PubMed. Comparison of Thrombin and SFLLRN-induced Platelet Aggregation.
- MDPI. Species Differences in Platelet Protease-Activated Receptors and Agonist Sensitivities.
- Sigma-Aldrich. SFLLR-NH2 (TRAP-5) Product Specification and Application Notes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Differences between platelet phosphoinositide metabolism stimulated by thrombin or SFLLRN are not accounted for by interaction of thrombin with glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different abilities of thrombin receptor activating peptide and thrombin to induce platelet calcium rise and full release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Publish Comparison Guide: Benchmark EC50 Values for TRAP-5 in Human Platelets]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12044051/docs#publish-comparison-guide-benchmark-ec50-values-for-trap-5-in-human-platelets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)